molecular formula C20H21FN2O3 B1308532 3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile

3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile

Cat. No.: B1308532
M. Wt: 356.4 g/mol
InChI Key: HQSKCRDBFYFQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyanilino group, a fluoropropoxyphenyl group, and a propenenitrile moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyanilino Intermediate: This step involves the reaction of 3,5-dimethoxyaniline with an appropriate reagent to introduce the anilino group.

    Introduction of the Fluoropropoxyphenyl Group: The next step involves the reaction of the intermediate with a fluoropropoxyphenyl derivative under specific conditions to form the desired product.

    Formation of the Propenenitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the anilino or phenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for understanding cellular processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propionic acid: Similar in structure but with different functional groups.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar chemical transformations but with a different core structure.

Uniqueness

3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile

InChI

InChI=1S/C20H21FN2O3/c1-24-19-10-17(11-20(12-19)25-2)23-14-16(13-22)15-4-6-18(7-5-15)26-9-3-8-21/h4-7,10-12,14,23H,3,8-9H2,1-2H3

InChI Key

HQSKCRDBFYFQFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)OCCCF)OC

Origin of Product

United States

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